R-7050 Pathway Selectivity: 2.3-Fold Preference for TNF-α over IL-1β Signaling
R-7050 exhibits 2.3-fold greater potency in inhibiting TNF-α-mediated NF-κB activation compared to IL-1β-driven signaling, establishing quantifiable pathway preference . This selectivity differential was determined through direct head-to-head comparison in the same cellular system.
| Evidence Dimension | Inhibition of NF-κB activation (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.631 μM |
| Comparator Or Baseline | IL-1β-induced NF-κB activation: EC50 = 1.45 μM |
| Quantified Difference | 2.3-fold greater potency for TNF-α-driven signaling |
| Conditions | A549 human lung epithelial cells; TNF-α-stimulated vs. IL-1β-stimulated NF-κB activation assay |
Why This Matters
This quantifiable selectivity enables researchers to probe TNF-α-specific contributions in mixed inflammatory contexts without confounding IL-1β pathway suppression, a differentiation not documented for less-characterized TNFR antagonists.
